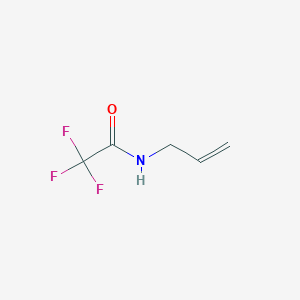

N-Allyl-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

N-Allyl-2,2,2-trifluoroacetamide is an organic building block used in chemical synthesis . It is also used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and for improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .

Synthesis Analysis

This compound is synthesized using silica immobilized Hoveyda-Grubbs type catalysts to facilitate the ring-closing metathesis of (-)-β-citronellene .Molecular Structure Analysis

The molecular structure of this compound contains a total of 15 bonds; 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

This compound is used in chemical synthesis, particularly in the ring-closing metathesis of (-)-β-citronellene .Physical and Chemical Properties Analysis

This compound has a boiling point of 139-140 °C, a density of 1.191, and a flash point of 48 °C . It should be stored at 2-8°C . The pKa is predicted to be 11.10±0.46 .Applications De Recherche Scientifique

Catalytic Asymmetric Rearrangement

N-Allyl-2,2,2-trifluoroacetamide is used in catalytic asymmetric rearrangement processes. It serves as a substrate in the palladium-catalyzed allylic imidate rearrangement. This process is significant for converting prochiral allylic alcohols into chiral allylic amines of high enantiopurity. The resultant allylic trifluoroacetamides can be deprotected to yield chiral nonracemic allylic amines, which are valuable in various synthetic applications (Overman et al., 2003).

Selective Cleavage and Synthesis of Secondary Amines

The compound is instrumental in the selective cleavage of certain bonds in organic compounds. For instance, it's used in the TFAA-treatment of tertiary 2,4-dimethoxybenzylamines, leading to highly selective cleavage and facilitating the synthesis of corresponding secondary amines. This selective cleavage is a critical step in organic synthesis, especially in the creation of complex organic molecules (Nussbaumer et al., 1991).

Mécanisme D'action

Target of Action

N-Allyl-2,2,2-trifluoroacetamide is primarily used as a substrate in chemical synthesis . The primary targets of this compound are the reactants involved in these synthesis reactions .

Mode of Action

The mode of action of this compound involves its interaction with other reactants in chemical synthesis. For instance, it has been used in the ring-closing metathesis (RCM) reaction . In this reaction, this compound interacts with its targets to facilitate the formation of cyclic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The compound’s role in the ring-closing metathesis (RCM) reaction leads to the formation of cyclic compounds, affecting the downstream synthesis pathways .

Pharmacokinetics

Its properties such as density and refractive index have been reported .

Result of Action

The result of this compound’s action is the formation of cyclic compounds through the ring-closing metathesis (RCM) reaction . This contributes to the synthesis of complex organic compounds.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the efficiency of the ring-closing metathesis (RCM) reaction may be affected by the temperature and the presence of catalysts .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBWCBCUAYIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339770 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-65-3 | |

| Record name | N-Allyl-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

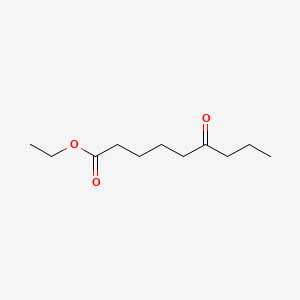

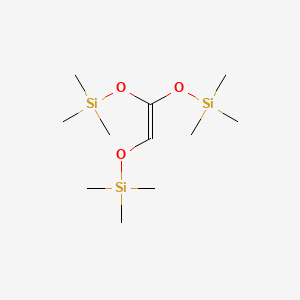

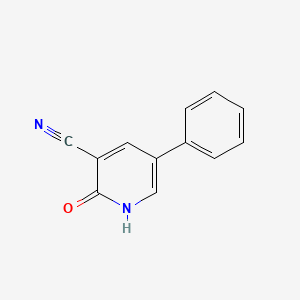

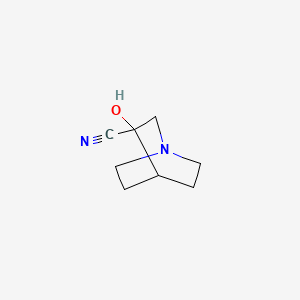

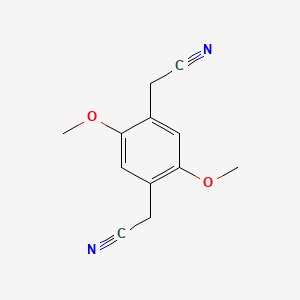

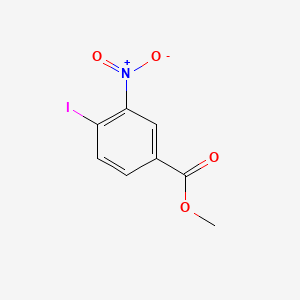

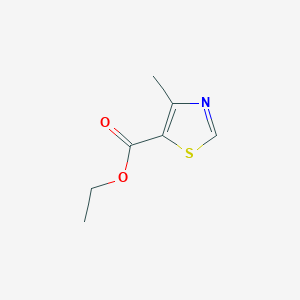

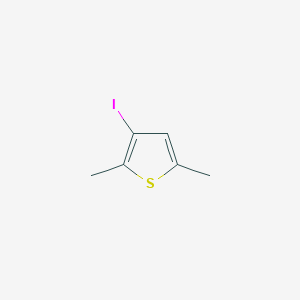

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in incorporating functional groups like those found in N-Allyl-2,2,2-trifluoroacetamide into polyolefins?

A1: Polyolefins, while incredibly versatile, often lack specific properties that limit their applications. Incorporating functional groups can significantly broaden their potential uses. For example, the research paper investigates using this compound as a comonomer in propylene polymerization. The aim is to introduce polar amide groups into the typically non-polar polypropylene backbone. This modification can enhance properties such as wettability, adhesion, and compatibility with other materials [].

Q2: How successful was the copolymerization of propylene with this compound according to the research?

A2: The research demonstrated successful incorporation of this compound into the polypropylene backbone. The resulting copolymers achieved a comonomer incorporation percentage of 15% and a molecular weight of 27,100 g/mol []. This confirms the feasibility of using this compound as a comonomer for functionalized polyolefin synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.